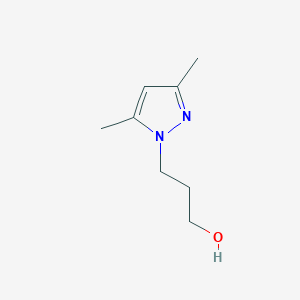

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNXYRPYQSECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512339 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81930-33-8 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 81930-33-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing available data with established chemical principles, this document serves as a foundational resource for professionals engaged in discovery and development.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The metabolic stability of the pyrazole ring and the versatility of its substitution patterns make it a highly attractive building block for medicinal chemists.[2] The title compound, this compound, incorporates this key heterocyclic core functionalized with a propanol sidechain. This N-alkylation introduces a hydroxyl group, which can serve as a handle for further synthetic modifications or as a key pharmacophoric feature for hydrogen bonding interactions with biological targets.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| CAS Number | 81930-33-8 | [5] |

| Molecular Formula | C₈H₁₄N₂O | [5] |

| Molecular Weight | 154.21 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| InChI Key | FYNNXYRPYQSECD-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | [5] |

| Purity (Typical) | ≥95% | [5] |

| Storage Temperature | Room Temperature | [5] |

Synthesis and Reactivity

The synthesis of this compound involves two primary stages: the formation of the 3,5-dimethylpyrazole core and its subsequent N-alkylation.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The 3,5-dimethylpyrazole (CAS 67-51-6) core is readily synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[7][8][9] This is a well-established, high-yielding reaction.

Caption: Paal-Knorr condensation for 3,5-dimethylpyrazole synthesis.

Exemplary Protocol for 3,5-Dimethylpyrazole Synthesis: This protocol is based on established literature procedures.[9]

-

To a flask containing 50 mL of ethanol, add 6 mL of hydrazine hydrate with constant stirring.

-

Cool the flask in an ice bath for approximately 10 minutes.

-

Slowly add 10 mL of acetylacetone dropwise to the cooled solution over 20 minutes, maintaining a low temperature with continuous stirring.

-

Allow the reaction mixture to warm to room temperature, then reflux for one hour at approximately 110°C.

-

After reflux, remove the solvent using a rotary evaporator.

-

To the resulting solid, add a small amount of n-hexane under lukewarm conditions to dissolve it.

-

Crystallize the product by placing the flask in a refrigerator.

-

Collect the crystalline solid by filtration, washing with cold hexane.

Proposed Synthesis of this compound

Caption: Proposed N-alkylation workflow for the target compound synthesis.

Proposed Experimental Protocol:

-

Deprotonation: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base (e.g., sodium hydroxide, 1.2 eq, or potassium carbonate, 2.0 eq) to the solution to deprotonate the pyrazole nitrogen. Stir the mixture at room temperature for 30-60 minutes. The use of a strong base like NaOH is effective, as demonstrated in related syntheses.[1]

-

Alkylation: Add 3-chloro-1-propanol (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: After completion, cool the reaction mixture to room temperature. If using a solid base, filter the mixture. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Predicted Spectroscopic Data

No experimental spectra for the title compound are currently published. The following predictions are based on the known spectral data of 3,5-dimethylpyrazole and the characteristic signals for an n-propanol chain.[10][11][12][13][14][15]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| -OH | 1.5 - 3.0 | Broad Singlet | 1H | Exchangeable proton, shift is concentration-dependent. |

| Py-H (C4-H) | ~5.8 | Singlet | 1H | Based on the C4-H proton of 3,5-dimethylpyrazole (~5.8 ppm).[11] |

| N-CH₂- | ~4.1 | Triplet | 2H | Methylene group attached to the pyrazole nitrogen, deshielded. |

| -CH₂-CH₂-CH₂OH | ~2.0 | Multiplet (Quintet) | 2H | Methylene group β to both the nitrogen and oxygen. |

| -CH₂-OH | ~3.6 | Triplet | 2H | Methylene group attached to the hydroxyl, deshielded by oxygen. |

| Py-CH₃ (C3, C5) | ~2.2 | Singlet | 6H | Two equivalent methyl groups on the pyrazole ring (~2.27 ppm).[11] |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted Shift (ppm) | Rationale |

| Py-C3, Py-C5 | ~148, ~139 | Carbon atoms of the pyrazole ring attached to methyl groups. |

| Py-C4 | ~105 | Carbon atom at position 4 of the pyrazole ring. |

| N-CH₂- | ~48 | Methylene carbon attached to the pyrazole nitrogen. |

| -CH₂-CH₂-CH₂OH | ~32 | Methylene carbon β to both nitrogen and oxygen. |

| -CH₂-OH | ~60 | Methylene carbon attached to the hydroxyl group. |

| Py-CH₃ (C3, C5) | ~13, ~11 | Carbons of the two equivalent methyl groups. |

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |

| 3200 - 3600 | O-H | Stretching (broad) | Characteristic of the alcohol hydroxyl group.[10] |

| 2850 - 3000 | C-H | Stretching | Aliphatic C-H bonds in methyl and methylene groups.[10] |

| ~1590 | C=N, C=C | Stretching | Pyrazole ring vibrations.[9] |

| 1050 - 1150 | C-O | Stretching | Primary alcohol C-O bond.[10] |

Mass Spectrometry (MS)

For Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 154 would be expected. Key fragmentation patterns would likely involve:

-

Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z = 136.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a prominent peak at m/z = 31 ([CH₂OH]⁺).

-

Cleavage of the propanol chain: Fragmentation could yield the 3,5-dimethylpyrazolyl cation or related fragments (e.g., m/z = 96 for the 3,5-dimethylpyrazole radical cation).[16]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid direct contact with skin and eyes by wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Wash out mouth with water.

-

In all cases of exposure, consult a physician and refer to the Safety Data Sheet (SDS) provided by the supplier for complete information.

-

Potential Applications in Research and Development

Given the established importance of the pyrazole scaffold, this compound is a valuable intermediate for several research areas:

-

Drug Discovery: The terminal hydroxyl group is a versatile functional handle for elaboration into more complex molecules. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to explore structure-activity relationships (SAR) for various biological targets.

-

Coordination Chemistry: Pyrazole derivatives are excellent ligands for metal ions.[3][7] The propanol sidechain could act as a hemilabile arm, coordinating to a metal center through the oxygen atom, potentially leading to catalysts with novel reactivity.

-

Materials Science: As a functionalized heterocyclic molecule, it could serve as a monomer or building block for polymers or functional materials where the pyrazole unit imparts specific thermal or electronic properties.

Conclusion

This compound is a strategically important building block that combines the proven utility of the pyrazole core with the synthetic versatility of a primary alcohol. While detailed characterization data is sparse in public literature, its synthesis is feasible through standard methodologies, and its spectroscopic properties can be reliably predicted. This guide provides a solid foundation for researchers to incorporate this compound into their synthetic and discovery programs, paving the way for new innovations in medicine and materials science.

References

-

Gao, S., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. [Link]

-

Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1021. [Link]

- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

Scribd. Synthesis of 3 - 5-Dimethylpyrazole. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

- Kamal, A., et al. (2015). Pyrazole-oxindole conjugates: Synthesis, anticancer activity and tubulin polymerization inhibition. Bioorganic & Medicinal Chemistry Letters, 25(1), 122-127. (Referenced in MDPI search result on pyrazole biomolecules)

-

Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]

-

NIST. 3,5-Dimethylpyrazole - Mass Spectrum. [Link]

-

NIST. 3,5-Dimethylpyrazole - IR Spectrum. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]

-

ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]

Sources

- 1. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]

- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 5. This compound | 81930-33-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 8. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 12. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. m.chemicalbook.com [m.chemicalbook.com]

- 16. 3,5-Dimethylpyrazole [webbook.nist.gov]

physicochemical characteristics of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

An In-depth Technical Guide to the Physicochemical Characterization of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery and development, a molecule's therapeutic potential is inextricably linked to its fundamental physicochemical properties. These characteristics—governing everything from solubility and membrane permeability to formulation stability and target engagement—form the bedrock upon which successful drug candidates are built. This guide provides a comprehensive framework for the characterization of this compound, a molecule of interest featuring a substituted pyrazole heterocycle linked to a flexible propanol chain.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its diverse biological activities and metabolic stability.[1] The addition of the propanol sidechain introduces a hydroxyl group, a critical functional moiety that can significantly influence polarity, hydrogen bonding capacity, and potential metabolic pathways. Understanding the interplay between these structural features is paramount for any research program involving this compound.

This document moves beyond a simple recitation of data. It is designed as a practical guide for the research scientist, detailing not only the key physicochemical parameters but also the robust, validated experimental methodologies required to determine them. We will explore the causality behind experimental design, ensuring that the data generated is not only accurate but also contextually relevant for drug development applications.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the first step in any scientific investigation. All subsequent data is predicated on the purity and confirmed structure of the analyte.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 81930-33-8 | [2][3] |

| Molecular Formula | C₈H₁₄N₂O | [2][4] |

| Molecular Weight | 154.21 g/mol | [4] |

| Physical Form | Solid (at room temperature) | [2] |

The structure combines a weakly basic pyrazole ring with a neutral, polar alcohol functional group. The nitrogen atom at position 2 of the pyrazole ring is the primary site of basicity, while the hydroxyl group of the propanol chain can act as both a hydrogen bond donor and acceptor. These features are expected to dominate the molecule's physicochemical behavior.

Caption: Molecular structure of this compound.

Experimental Characterization Protocols

For novel or sparsely documented compounds, predictive models provide a useful starting point, but they are no substitute for rigorous experimental determination. The following sections outline authoritative, field-proven protocols for measuring the most critical physicochemical parameters for a drug development candidate.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Expertise & Rationale: The octanol-water partition coefficient (P), or its logarithmic form logP, is a critical measure of a compound's lipophilicity.[5] It dictates how a drug distributes between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes, profoundly impacting absorption, distribution, metabolism, and excretion (ADME). The Shake-Flask method, as described in OECD Guideline 107, is the gold-standard direct method for compounds with expected logP values between -2 and 4.[6][7] This range is highly relevant for most drug candidates. The core principle is to allow the analyte to reach equilibrium between two immiscible phases (n-octanol and water) and then measure its concentration in each phase.[6]

Protocol: OECD 107 Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours at the experimental temperature (e.g., 25°C), followed by a 2-hour separation period. Causality: This step is critical to prevent volume changes in the phases upon mixing, which would alter the final concentration and lead to an inaccurate P value.

-

Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen such that after partitioning, the concentration in the lesser phase is at least 10x the analytical method's limit of quantification.

-

Partitioning: In triplicate, combine the pre-saturated n-octanol stock solution and pre-saturated water in a suitable vessel (e.g., a separatory funnel or centrifuge tube). A common starting ratio is 1:1 (v/v), but this can be adjusted based on the predicted logP to ensure measurable concentrations in both phases.[8]

-

Equilibration: Agitate the vessels at a constant temperature (25 ± 1°C) until equilibrium is reached.[7] A minimum of 2 hours of gentle shaking is recommended.[8] Trustworthiness: Confirm equilibrium by taking measurements at sequential time points (e.g., 2, 4, and 6 hours); the calculated P value should not change significantly.

-

Phase Separation: Separate the two phases. Centrifugation at low speed is the most effective method to ensure a clean separation and avoid the formation of emulsions, which can artificially inflate the concentration in the aqueous phase.[7]

-

Quantification: Determine the concentration of the analyte in each phase (C_octanol and C_water) using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of the average P value from the replicate experiments.

Caption: Experimental workflow for logP determination via the Shake-Flask method.

Acidity and Basicity: pKa Determination

Expertise & Rationale: The acid dissociation constant (Ka), or its logarithmic form pKa, defines the strength of an acid in solution. For any ionizable drug, the pKa value determines the charge state of the molecule at a given pH. This is critical because the charge state profoundly affects solubility, membrane permeability (as neutral species are generally more permeable), and receptor binding. This compound possesses a pyrazole ring, which is expected to have a basic pKa. Potentiometric titration is a highly precise and common technique for pKa determination.[9] The method involves monitoring pH changes as a strong acid or base is added to a solution of the compound. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10][11]

Protocol: Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

-

Sample Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent. For water-soluble compounds, use carbonate-free deionized water. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which will interfere with the titration of a weak base, particularly in the neutral-to-high pH range.[9] Using freshly boiled and cooled water or sparging with an inert gas like nitrogen is essential. If solubility is low, a co-solvent like methanol may be used, but the resulting "apparent pKa" (psKa) must be extrapolated back to 0% co-solvent using a Yasuda-Shedlovsky plot.[12]

-

Titration: Place the sample solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) for a basic pKa. Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (identified via the first derivative).

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).[11]

Caption: Workflow for pKa determination using potentiometric titration.

Thermal Stability

Expertise & Rationale: Thermal analysis provides crucial information about a compound's melting point, purity, and decomposition temperature. For drug development, this impacts manufacturing (e.g., drying conditions), storage, and stability. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow differences between a sample and a reference.[13] For pyrazole derivatives, TGA is commonly used to determine the onset temperature of thermal decomposition.[13][14]

Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the pure, dry compound into a TGA/DSC pan.

-

Instrument Setup: Place the pan in the instrument. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a relevant temperature range (e.g., 25 °C to 400 °C).[14]

-

Data Analysis:

-

DSC: The melting point (Tm) is identified as the peak of the endothermic event. The sharpness of the peak can be an indicator of purity.

-

TGA: The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.[14]

-

Significance in a Drug Development Context

The data derived from these protocols are not merely academic. They are decision-making tools in the pharmaceutical sciences.

Table 2: Application of Physicochemical Data

| Parameter | Significance in Drug Development |

| logP | Absorption & Distribution: Governs passive diffusion across biological membranes. A logP between 1 and 3 is often considered optimal for oral absorption. Toxicity: High lipophilicity (logP > 5) can lead to non-specific binding, promiscuity, and potential toxicity. |

| pKa | Solubility & Formulation: The charge state dictates aqueous solubility. Ionized species are generally more water-soluble, impacting formulation options (e.g., salt formation). Absorption: The pH-partition hypothesis states that drugs are absorbed in their neutral form. The pKa and the pH of the GI tract will determine the fraction of neutral drug available for absorption. |

| Melting Point | Purity & Stability: A sharp melting point is an indicator of high purity. A high melting point often correlates with greater lattice energy and lower solubility. |

| Decomposition Temp. | Manufacturing & Storage: Defines the upper-temperature limits for handling, processing (e.g., milling, drying), and long-term storage to prevent degradation. |

| Aqueous Solubility | Bioavailability: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of low oral bioavailability and a primary challenge in drug formulation. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling novel chemical entities and related pyrazole structures should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15][16]

-

Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]

References

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Pesticide Registration Toolkit. Partition coefficient octanol/water. [Link]

-

Reichardt, C., Welton, T. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. ACS Omega 2017, 2, 9, 6068–6074. [Link]

-

Buser, A. M., et al. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data 2020, 65, 4, 1855–1862. [Link]

-

University of South Florida. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Thota, S., et al. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters 2023, 25, 2, 334–339. [Link]

-

Quora. How is pKa determined?. [Link]

-

Al-Hamdani, A. A. S., et al. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules 2023, 28, 2, 804. [Link]

-

Pharmaeli. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. YouTube. [Link]

-

StudySmarter. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

-

Zhang, J.-F., et al. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E 2008, 64, 11, o2204. [Link]

-

Iovcev, A., et al. Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules 2020, 25, 24, 5929. [Link]

Sources

- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 81930-33-8 [sigmaaldrich.com]

- 3. 81930-33-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:81930-33-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. rc.usf.edu [rc.usf.edu]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. study.com [study.com]

- 12. quora.com [quora.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.ca [fishersci.ca]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The guide emphasizes the rationale behind the spectroscopic features, offering insights into the relationship between the molecular structure and its spectral output.

Introduction

This compound is a heterocyclic compound featuring a 3,5-dimethylpyrazole ring N-substituted with a propanol chain. The presence of both a nitrogen-rich aromatic ring and a primary alcohol functional group makes this molecule an interesting scaffold for medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from analogous structures.

Molecular Structure:

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-3 | Carbon atom in the pyrazole ring attached to a methyl group. |

| ~139 | C-5 | Carbon atom in the pyrazole ring attached to a methyl group. |

| ~105 | C-4 | The CH carbon in the pyrazole ring. |

| ~60 | C-10' | Carbon atom attached to the hydroxyl group. |

| ~48 | C-8' | Carbon atom attached to the pyrazole nitrogen. |

| ~33 | C-9' | The central carbon of the propyl chain. |

| ~13 | CH₃ at C-3 | Methyl carbon on the pyrazole ring. |

| ~11 | CH₃ at C-5 | Methyl carbon on the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400-3200 | Strong, Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2960-2850 | Medium-Strong | C-H (aliphatic) | Stretching |

| ~1600 | Medium | C=N | Stretching (pyrazole ring) |

| ~1550 | Medium | C=C | Stretching (pyrazole ring) |

| 1260-1000 | Strong | C-O | Stretching |

| ~1450 | Medium | C-H | Bending (aliphatic) |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for an alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

Instrumentation:

-

Mass Spectrometer: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Ionization Source: EI source for volatile compounds, ESI for less volatile or thermally labile compounds.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.

Data Acquisition (EI-MS):

-

Introduce a small amount of the sample into the ion source (typically via a direct insertion probe or gas chromatography inlet).

-

Ionize the sample using a beam of electrons (typically at 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Molecular Formula: C₉H₁₆N₂O Molecular Weight: 168.24 g/mol

Predicted Key Fragments:

-

m/z = 168 [M]⁺•: The molecular ion peak.

-

m/z = 151 [M - OH]⁺: Loss of the hydroxyl radical.

-

m/z = 137 [M - CH₂OH]⁺: Loss of the hydroxymethyl radical.

-

m/z = 96 [C₅H₈N₂]⁺•: The 3,5-dimethylpyrazole radical cation.

-

m/z = 95 [C₅H₇N₂]⁺: The 3,5-dimethylpyrazolyl cation.

-

m/z = 81 [C₄H₅N₂]⁺: A common fragment from the pyrazole ring.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, summarized in the tables and figures, offer a robust framework for the structural characterization of this compound. While this guide is based on sound scientific principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided protocols serve as a starting point for researchers to acquire and interpret their own spectroscopic data for this and related molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Data from analogous compounds sourced from various chemical databases and publications. (e.g., Spectroscopic data for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)

An In-depth Technical Guide to the Solubility of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of chemical synthesis, pharmaceutical development, and materials science, understanding the solubility of a compound is a cornerstone of successful research and application.[1][2] Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, dictates the feasibility of a chemical reaction, influences the bioavailability of a drug, and determines the processing parameters for new materials.[1][2] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a matter of procedural convenience but a fundamental prerequisite for innovation and discovery.[1][2] Poorly soluble compounds can present significant challenges, leading to issues in formulation, inaccurate biological screening results, and difficulties in purification.

This technical guide provides an in-depth exploration of the solubility of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL (CAS No: 81930-33-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the theoretical framework and practical methodologies to predict, determine, and understand its solubility in a range of common laboratory solvents.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses a unique combination of a substituted pyrazole ring and a propanol side chain, which dictates its interactions with various solvents.

Chemical Structure:

-

Pyrazole Moiety: The 3,5-dimethylpyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself has some polar character due to the nitrogen atoms, the two methyl groups contribute to its lipophilicity. Pyrazole and its derivatives generally exhibit good solubility in organic solvents.[2]

-

Propanol Side Chain: The propan-1-ol side chain introduces a hydroxyl (-OH) group, which is capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly enhances the compound's ability to interact with polar protic solvents like water and alcohols.[3] The three-carbon aliphatic chain, however, adds a degree of non-polar character.

Predicted Physicochemical Properties:

While experimental data is limited, we can predict key properties that influence solubility:

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C₈H₁₄N₂O | A relatively small molecule, suggesting moderate solubility in a range of solvents. |

| Physical State | Solid at room temperature | The energy required to overcome the crystal lattice energy will be a factor in the dissolution process. |

| Polarity | Moderately polar | The presence of both polar (hydroxyl, pyrazole nitrogens) and non-polar (dimethyl, propyl chain) regions suggests a balanced polarity, allowing for solubility in a variety of solvents. |

| Hydrogen Bonding | Capable of hydrogen bond donation (from -OH) and acceptance (at N and O atoms) | This will be a primary driver for solubility in protic solvents like water and alcohols.[3] |

Theoretical Framework: Predicting Solubility with "Like Dissolves Like"

The age-old chemical principle of "like dissolves like" provides a powerful qualitative framework for predicting solubility.[4][5][6] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Given that this compound has a hydroxyl group and nitrogen atoms, it is expected to exhibit significant solubility in these solvents through hydrogen bonding interactions.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The pyrazole nitrogen atoms and the hydroxyl oxygen of the target compound can interact with these solvents, suggesting good solubility. Pyrazole derivatives are often soluble in acetone and DMF.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the significant polar character of the hydroxyl group and the pyrazole ring, this compound is expected to have limited solubility in nonpolar solvents.

The logical relationship between solvent type and expected solubility is visualized in the following diagram:

Caption: Predicted solubility based on "like dissolves like".

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods.

Method 1: Equilibrium Solubility (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow:

Caption: Workflow for the Equilibrium Solubility Method.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the chosen solvent in a sealed, inert vial (e.g., glass).

-

Self-Validating Check: A visual confirmation of undissolved solid should be present at the end of the experiment to ensure a saturated solution was achieved.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

Carefully remove the vial from the shaker.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility) to separate the supernatant.

-

-

Trustworthiness Check: Ensure no solid particles are transferred into the analytical sample, as this will artificially inflate the measured solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and no interfering substances are present. A Beer-Lambert law calibration curve is required.

-

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

-

Method 2: Solvent Addition (Clear Point) Method

This method is often faster than the equilibrium method and is useful for screening solubility in multiple solvents.[7][8][9]

Principle: A known amount of the compound is suspended in a small amount of an anti-solvent (a solvent in which it is poorly soluble). A good solvent is then titrated into the suspension until the last solid particles dissolve (the clear point). The solubility is calculated from the final composition of the solvent mixture.

Experimental Workflow:

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Step-by-Step Protocol:

-

Initial Suspension:

-

Accurately weigh a known mass of this compound into a clear glass vial.

-

Add a small, known volume of an anti-solvent (e.g., hexane) to create a stirrable suspension.

-

-

Titration:

-

While stirring the suspension vigorously, slowly add the "good" solvent (the solvent for which you are determining the solubility) from a calibrated burette or pipette.

-

Causality: The slow addition rate is critical to avoid overshooting the clear point and to allow time for the dissolution process to occur.

-

-

Identify Clear Point:

-

Continue adding the good solvent until all solid material has completely dissolved, and the solution becomes clear. This is the clear point.

-

-

Record Volumes:

-

Record the exact volume of the good solvent added to reach the clear point.

-

-

Calculation:

-

The solubility is the mass of the solute divided by the total volume of the solvent mixture at the clear point.

-

Conclusion: A Framework for Understanding and Application

While a definitive, quantitative solubility profile for this compound in all common laboratory solvents requires experimental determination, this guide provides a robust framework for its prediction and measurement. Based on its molecular structure, which features both hydrogen-bonding capabilities and lipophilic regions, it is anticipated to be most soluble in polar protic solvents, followed by polar aprotic solvents, with limited solubility in nonpolar solvents.

For researchers and drug development professionals, the provided step-by-step protocols for the equilibrium solubility and solvent addition methods offer reliable means to generate the precise data necessary for their specific applications. By combining theoretical understanding with rigorous experimental practice, the challenges associated with compound solubility can be effectively navigated, paving the way for advancements in science and medicine.

References

- Vertex AI Search. (2026). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

- Vertex AI Search. (2026). The Importance of Solubility for New Drug Molecules.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Like Dissolves Like Definition - Inorganic Chemistry I Key Term - Fiveable.

- Vertex AI Search. (2026). Like Dissolves Like - The Fountain Magazine.

- Vertex AI Search. (2026). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). What is the meaning of the “like dissolve like” rule in chemistry? - Quora.

- Vertex AI Search. (2026). Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes.

- Vertex AI Search. (2026). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Drug solubility: importance and enhancement techniques - PubMed.

- Vertex AI Search. (2026). Solubility of Organic Compounds.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). 3.

- Vertex AI Search. (2026). 3.1: Physical properties of organic compounds - Chemistry LibreTexts.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Vertex AI Search. (2026). 6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts.

- Vertex AI Search. (2026). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Vertex AI Search. (2026). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). How can you determine the solubility of organic compounds? - Quora.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Vertex AI Search. (2026). This compound - Sigma-Aldrich.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - PubChem.

- Vertex AI Search. (2026). 3,5-dimethyl pyrazole, 67-51-6 - The Good Scents Company.

- Vertex AI Search. (2026). 3,5-Dimethyl-1H-Pyrazole-4-Propanol | Cas no:1779428-05-5 - SVAK Life Sciences.

- Vertex AI Search. (2026). 3,5-dimethyl-N-(1-pyrazol-1-ylpropan-2-yl) - Angene Chemical.

- Vertex AI Search. (2026). 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-pyridinyl)propanamide - Echemi.

- Vertex AI Search. (2026). This compound - Sunway Pharm Ltd.

- Vertex AI Search. (2026). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. 1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol | C20H21N3O | CID 443267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

Thermal Stability and Degradation Profile of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol: A Methodological Framework

An In-depth Technical Guide

Executive Summary

The development of novel pharmaceutical agents requires a profound understanding of their physicochemical properties, with thermal stability and degradation pathways being paramount for ensuring safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in drug discovery. Lacking extensive published data on this specific molecule, this document outlines a robust, first-principles-based strategy. It combines theoretical structural assessment with detailed, field-proven experimental protocols, including thermal analysis (TGA/DSC) and forced degradation studies coupled with a stability-indicating HPLC method. The causality behind each experimental choice is detailed, providing researchers and drug development professionals with a self-validating system to rigorously assess the stability of this and related pyrazole derivatives.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its wide range of pharmacological activities and presence in numerous approved drugs.[1][2] The molecule's structure, featuring a substituted pyrazole ring linked to a propanol side chain, presents unique physicochemical characteristics that must be thoroughly understood for any potential pharmaceutical application. The primary alcohol offers a site for metabolic modification or formulation, while the pyrazole ring acts as a key pharmacophore, capable of forming critical hydrogen bonds.[2]

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a comprehensive evaluation of how a molecule behaves under thermal stress is a non-negotiable step in preclinical development.

Theoretical Stability Assessment: A Structural Perspective

A preliminary analysis of the molecular structure allows for the formulation of hypotheses regarding its potential liabilities.

-

The Pyrazole Core: The 3,5-dimethylpyrazole ring is an aromatic heterocycle. Generally, pyrazole rings are thermally stable.[3] However, extreme conditions can induce degradation. Theoretical studies on pyrazole derivatives suggest that decomposition can involve N-N bond cleavage or ring-opening, although this often requires significant energy input, such as in energetic materials.[4][5] The methyl groups are electron-donating, which may slightly alter the electron density and reactivity of the ring compared to unsubstituted pyrazole.

-

The Propanol Side Chain: The n-propanol linker is a more likely site of initial degradation. Primary alcohols are susceptible to oxidation, which could convert the terminal hydroxyl group (-OH) into an aldehyde and subsequently a carboxylic acid.

-

The N-C Linkage: The bond connecting the pyrazole nitrogen (N1) to the propyl chain is a potential point of cleavage under hydrolytic or high-thermal-stress conditions, which could lead to the formation of 3,5-dimethylpyrazole.

Based on this analysis, the primary degradation pathways are hypothesized to involve oxidation of the alcohol and, under more forcing conditions, cleavage of the N-propyl bond.

Experimental Strategy for Stability Profiling

A multi-pronged experimental approach is essential for a complete and reliable stability profile. The strategy involves intrinsic stability assessment via thermal analysis and a comprehensive evaluation of degradation under various stress conditions (forced degradation).

Caption: High-level workflow for comprehensive stability profiling.

Core Methodologies & Protocols

The following protocols are designed to be robust and self-validating, providing the necessary data to build a complete stability profile.

Thermal Analysis: TGA and DSC

Rationale: This initial screen provides a rapid assessment of the compound's intrinsic thermal stability. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset of decomposition. Differential Scanning Calorimetry (DSC) detects thermal events like melting, crystallization, and decomposition, providing complementary information.

Protocol: TGA/DSC Analysis

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to manufacturer specifications using appropriate standards (e.g., indium for DSC).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum pan.

-

TGA Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

-

Use a nitrogen atmosphere with a purge rate of 50 mL/min to prevent thermo-oxidative degradation.

-

Record the mass loss versus temperature curve. The onset of decomposition (Td) is typically defined as the temperature at which 5% weight loss occurs.

-

-

DSC Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature approximately 20°C above the decomposition onset observed in TGA, at a rate of 10°C/min.

-

Use a nitrogen atmosphere (50 mL/min).

-

Record the heat flow versus temperature to determine the melting point (Tm) and any exothermic decomposition events.

-

Forced Degradation Studies

Rationale: Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the degradation pathways of a drug substance.[6] The conditions are designed to accelerate degradation to a level (typically 5-20%) that is readily detectable by analytical methods.

Protocol: Stress Condition Exposure

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 7 days. Also, store a stock solution at 60°C for 7 days.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Sample Quenching & Dilution: After exposure, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all stressed samples to a final target concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Stability-Indicating Analytical Method (RP-HPLC)

Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][7] The method must be able to separate the parent peak from all degradation product peaks, as well as from any excipients or solvent peaks.

Protocol: RP-HPLC Method for Stability Analysis

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: Photodiode Array (PDA) detector, monitoring at 220 nm and collecting spectra from 200-400 nm to assess peak purity.

-

Injection Volume: 10 µL.

-

-

Method Validation (Abbreviated):

-

Specificity: Analyze all stressed samples. The method is specific if the parent peak is resolved from all degradant peaks (resolution > 1.5).

-

Linearity: Establish linearity over a range of concentrations (e.g., 10-200 µg/mL) with a correlation coefficient (r²) > 0.999.

-

Accuracy & Precision: Perform recovery studies and repeat injections to ensure the method is accurate and precise according to ICH guidelines.

-

Predicted Degradation Profile

Analysis of the stressed samples via the validated HPLC method will reveal the degradation profile. The combination of retention time, UV spectra, and subsequent mass spectrometry analysis will allow for the identification of degradants.

Caption: Hypothesized major degradation pathways for the title compound.

Table 1: Hypothetical Forced Degradation Summary

| Stress Condition | % Degradation of Parent | Major Degradant(s) Identified | Comments |

| 0.1 M HCl, 60°C, 24h | < 2% | None significant | Compound is stable to mild acid hydrolysis. |

| 0.1 M NaOH, 60°C, 8h | ~5% | 3,5-Dimethylpyrazole | Suggests some liability of the N-C bond to base. |

| 3% H₂O₂, RT, 24h | ~15% | Aldehyde, Carboxylic Acid | Primary degradation pathway is oxidation of the alcohol. |

| Dry Heat, 80°C, 7d | < 1% | None significant | Compound is thermally stable in solid form. |

| Photolytic (ICH Q1B) | < 1% | None significant | Compound is not photolabile. |

Conclusion

This technical guide presents a robust and scientifically grounded strategy for the comprehensive evaluation of the thermal stability and degradation profile of this compound. By integrating theoretical structural analysis with systematic experimental protocols for thermal analysis and forced degradation studies, researchers can confidently establish the compound's stability characteristics. The detailed methodologies for TGA, DSC, and a stability-indicating HPLC method provide a clear and actionable path for generating the critical data required for regulatory submissions and advancing drug development programs. The primary anticipated liability of the molecule is the oxidation of its propanol side chain, while the pyrazole core is expected to exhibit high stability.

References

-

Kula, J., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. [Link]

-

Zhu, S., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Defence Technology. [Link]

-

Kumar, D., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

-

Manelis, G.B., et al. (2016). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

-

Kumar, A., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

-

Zhang, J-F., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E. [Link]

-

Yin, C., et al. (2023). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

-

Wankhede, S.B., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science Online. [Link]

-

Tarıkoğulları Doğan, E., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Request PDF. Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. ResearchGate. [Link]

-

Tan, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. ijcpa.in [ijcpa.in]

Exploring the Structure-Activity Relationship (SAR) of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol Analogs as Putative Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, metabolic stability, and the capacity to form key hydrogen bonds, making it a favored motif in drug design.[3] Notably, pyrazole derivatives have demonstrated significant potential as inhibitors of protein kinases, a critical class of enzymes that regulate a vast number of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4]

The 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol scaffold presents an intriguing starting point for the development of novel kinase inhibitors. The 3,5-dimethylpyrazole moiety can act as a robust anchor, forming crucial interactions within the ATP-binding pocket of kinases, while the propanol linker provides a vector for exploring interactions with the solvent-exposed region of the enzyme. This guide provides a comprehensive framework for the systematic exploration of the structure-activity relationship (SAR) of analogs based on this core, with a focus on identifying key structural features that govern their putative kinase inhibitory activity. We will delve into the design rationale, synthetic strategies, biological evaluation protocols, and a predictive SAR analysis to guide the optimization of this promising scaffold.

Part 1: Design Rationale and Synthesis of an Analog Library

Design Rationale

The exploration of the SAR of this compound analogs is predicated on a systematic modification of three key regions of the molecule:

-

The Pyrazole Core (Region A): The 3- and 5-methyl groups are key points for modification. Altering their size, lipophilicity, and electronic properties can significantly impact the compound's fit within the kinase hinge region. Introducing larger alkyl groups, aromatic rings, or electron-withdrawing groups can probe the steric and electronic tolerances of the binding pocket.

-

The Propanol Linker (Region B): The three-carbon chain provides flexibility. Its length and rigidity can be modified to optimize the orientation of the terminal functional group. Introducing conformational constraints, such as gem-dimethyl groups or cyclopropane rings, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

-

The Terminal Hydroxyl Group (Region C): The primary alcohol is a key hydrogen bond donor and acceptor. It can be modified to explore other interactions or to modulate the compound's physicochemical properties, such as solubility and metabolic stability. Conversion to ethers, amines, or amides can provide valuable SAR insights.

Proposed Synthetic Route

A robust and versatile synthetic scheme is essential for generating a diverse library of analogs. The following multi-step synthesis provides a practical approach to access the target compounds.

Scheme 1: General Synthesis of this compound Analogs

Caption: Synthetic Workflow for Analog Generation

Experimental Protocol: Synthesis of this compound (Core Scaffold)

-

Step 1: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile. To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetonitrile, add a catalytic amount of a strong base such as DBU (0.1 eq). Add acrylonitrile (1.1 eq) dropwise at room temperature and stir the mixture for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the propanenitrile intermediate.

-

Step 2: Synthesis of Ethyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate. Suspend the propanenitrile intermediate (1.0 eq) in ethanol. Cautiously add concentrated sulfuric acid (2.0 eq) at 0°C. Heat the mixture to reflux for 8-12 hours. Cool the reaction to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the ethyl ester.

-

Step 3: Synthesis of this compound. To a solution of the ethyl ester (1.0 eq) in anhydrous THF at 0°C, add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield the desired propan-1-ol, which can be further purified by column chromatography.

Hypothetical Analog Library

The following table outlines a proposed library of analogs for initial SAR exploration, with modifications in Regions A, B, and C.

| Compound ID | Region A (Pyrazole Substituents) | Region B (Linker) | Region C (Terminal Group) |

| 1 (Core) | 3,5-di-CH₃ | -(CH₂)₃- | -OH |

| A1 | 3-CF₃, 5-CH₃ | -(CH₂)₃- | -OH |

| A2 | 3,5-di-Ph | -(CH₂)₃- | -OH |

| A3 | 3,5-di-Cl | -(CH₂)₃- | -OH |

| B1 | 3,5-di-CH₃ | -(CH₂)₄- | -OH |

| B2 | 3,5-di-CH₃ | -CH₂-cyclopropyl-CH₂- | -OH |

| C1 | 3,5-di-CH₃ | -(CH₂)₃- | -OCH₃ |

| C2 | 3,5-di-CH₃ | -(CH₂)₃- | -NH₂ |

| C3 | 3,5-di-CH₃ | -(CH₂)₃- | -NHAc |

Part 2: Biological Evaluation

Primary Kinase Assay: In Vitro Kinase Inhibition

To determine the direct inhibitory effect of the synthesized analogs on a specific kinase, a radiometric or fluorescence-based in vitro kinase assay is recommended. For the purpose of this guide, we will outline a generic protocol for a radiometric [γ-³²P]ATP filter binding assay, using a representative kinase such as Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A.

Protocol: Radiometric Kinase Assay

-

Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, combine the kinase (CDK2/Cyclin A), the substrate (e.g., Histone H1), and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a solution of phosphoric acid.

-

Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P on the filter mat using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Compounds showing significant activity in the primary assay should be advanced to cell-based assays to assess their cellular potency and effects on cell viability.

-

Cellular Potency: A NanoBRET™ target engagement assay can be used to quantify compound binding to the target kinase in living cells.[5]

-

Antiproliferative Activity: A standard MTT or CellTiter-Glo® luminescent cell viability assay can be performed on a panel of cancer cell lines to determine the compound's effect on cell proliferation and to calculate GI₅₀ values.[6]

Part 3: Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is predictive, based on established principles from the broader pyrazole kinase inhibitor literature. The hypothetical data presented is for illustrative purposes.

Sources

- 1. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

The Ascendant Role of Pyrazole-Containing Alcohols in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Pyrazole Scaffold and the Strategic Introduction of the Hydroxyl Moiety

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and its ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of approved drugs.[1] This guide, however, delves into a specific, and increasingly significant, subclass: pyrazole-containing alcohols. The deliberate introduction of a hydroxyl group is a key strategic decision in drug design, often aimed at modulating a compound's physicochemical properties and enhancing its interaction with biological targets. This guide will explore the synthesis, applications, and structure-activity relationships of these vital compounds, providing researchers and drug development professionals with a comprehensive technical overview.

Part 1: Synthetic Avenues to Pyrazole-Containing Alcohols

The synthesis of pyrazole-containing alcohols can be broadly categorized into two approaches: construction of the pyrazole ring with a pre-existing alcohol functionality or the introduction of a hydroxyl group onto a pre-formed pyrazole scaffold.

Ring Formation Strategies

A prominent method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize a pyrazole alcohol, a 1,3-diol can be utilized as a surrogate for the 1,3-dicarbonyl.[2][3] This approach, often catalyzed by transition metals like ruthenium, proceeds via a hydrogen transfer mechanism and offers a direct route to pyrazoles with alkyl alcohol side chains.[2]

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles from 1,3-Diols

-

Materials: 1,3-diol (1.0 equiv), alkyl hydrazine (1.0 equiv), crotonitrile (2.2 equiv), RuH₂(PPh₃)₃CO (3 mol %), Xantphos (3 mol %), acetic acid (15 mol %), toluene.

-

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add the 1,3-diol, alkyl hydrazine, crotonitrile, RuH₂(PPh₃)₃CO, Xantphos, and acetic acid.

-

Add toluene to achieve a 0.5 M concentration of the diol.

-

Heat the reaction mixture at 110 °C.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrazole alcohol.[2]

-

Another strategy involves the use of α,β-unsaturated ketones bearing a hydroxyl group in the subsequent cyclization with hydrazine.

Post-Ring Formation Functionalization

More commonly, the hydroxyl group is introduced after the pyrazole core has been synthesized.

Pyrazole carboxylic acids or their corresponding esters are readily available synthetic intermediates. These can be reduced to the corresponding primary alcohols using standard reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocol: Reduction of a Pyrazole Ester to a Pyrazole Methanol

-

Materials: Pyrazole ester, lithium aluminum hydride (LiAlH₄), dry diethyl ether or tetrahydrofuran (THF), anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyrazole ester in dry diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add LiAlH₄ in portions.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazole methanol.

-

Pyrazole aldehydes, which can be synthesized via Vilsmeier-Haack reaction on the corresponding pyrazole, are excellent precursors for secondary alcohols.[5] Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by an aqueous workup will yield the desired secondary alcohol.[6][7][8][9][10]

Experimental Protocol: Synthesis of a Secondary Pyrazole Alcohol via Grignard Reaction

-

Materials: Pyrazole-4-carbaldehyde, Grignard reagent (e.g., methylmagnesium bromide in THF), dry THF, saturated aqueous ammonium chloride.

-

Procedure:

-

Dissolve the pyrazole-4-carbaldehyde in dry THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the Grignard reagent dropwise.

-

Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-